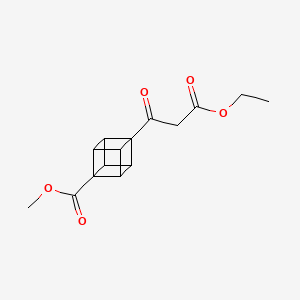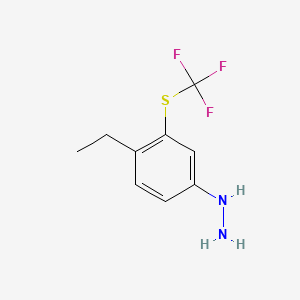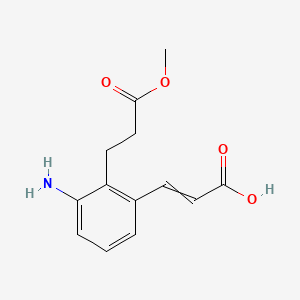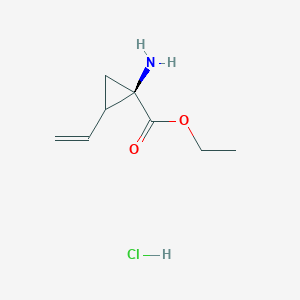
Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate is a compound that belongs to the cubane family. Cubanes are highly strained, cage-like hydrocarbons that have gained significant interest in various fields of chemistry due to their unique structural properties. The cubane scaffold is known for its rigidity and stability, making it an attractive candidate for applications in pharmaceuticals, materials science, and organic synthesis .
准备方法
The synthesis of Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate typically involves the functionalization of cubane carboxylic acids. One common method is the Hofer–Moest reaction, which allows for the direct conversion of cubane carboxylic acids to alkoxy cubanes under flow electrochemical conditions . This method is advantageous due to its mild reaction conditions and compatibility with other oxidizable functional groups. Industrial production methods often rely on large-scale synthesis of cubane derivatives, such as 1,4-cubanedicarboxylic acid, followed by further functionalization .
化学反应分析
Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester and ketone functionalities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules with cubane scaffolds.
Biology: Cubane derivatives have been explored for their potential as bioisosteres, which can mimic the properties of biologically active molecules.
Medicine: The rigidity and stability of the cubane scaffold make it a promising candidate for drug design, potentially improving the pharmacokinetic properties of therapeutic agents.
作用机制
The mechanism by which Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate exerts its effects is primarily related to its structural properties. The cubane scaffold provides a rigid and stable framework that can interact with various molecular targets. The ester and ketone functionalities allow for further chemical modifications, enabling the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced .
相似化合物的比较
Methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate can be compared with other cubane derivatives, such as:
1,4-Cubanedicarboxylic acid: A common precursor in the synthesis of various cubane derivatives.
1-Iodo-4-methoxycubane: An example of a cubane derivative with different functional groups.
Cubane-1,4-dicarboxylic acid dimethyl ester:
属性
分子式 |
C15H16O5 |
|---|---|
分子量 |
276.28 g/mol |
IUPAC 名称 |
methyl 4-(3-ethoxy-3-oxopropanoyl)cubane-1-carboxylate |
InChI |
InChI=1S/C15H16O5/c1-3-20-6(17)4-5(16)14-7-10-8(14)12-9(14)11(7)15(10,12)13(18)19-2/h7-12H,3-4H2,1-2H3 |
InChI 键 |
NBHFXDBLSXBCKC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(=O)C12C3C4C1C5C2C3C45C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid;oxalic acid](/img/structure/B14057991.png)









![2-chloro-7-cyclopentyl-6-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14058055.png)
![N-(4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)-5-fluoro-2-methoxybenzamide](/img/structure/B14058060.png)
